molecular formula C26H25N3O4 B3212741 N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide CAS No. 1105220-79-8

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide

Cat. No.: B3212741
CAS No.: 1105220-79-8
M. Wt: 443.5 g/mol
InChI Key: BXIPIQOPCXXCKS-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide features a pyrido[1,2-a]pyrazine core with a benzyloxy substituent at position 7, a diketone moiety at positions 1 and 8, and a cinnamamide side chain. This article compares its structural features, synthesis yields, thermal stability, and spectral characteristics with similar compounds documented in recent research and patent literature.

Properties

IUPAC Name

(E)-N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-23-17-22-26(32)28(14-13-27-25(31)12-11-20-7-3-1-4-8-20)15-16-29(22)18-24(23)33-19-21-9-5-2-6-10-21/h1-12,17-18H,13-16,19H2,(H,27,31)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIPIQOPCXXCKS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=CC=C3)CCNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=CC=C3)CCNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide typically involves multiple steps. The precursor compounds are subjected to a series of chemical reactions, including:

  • Condensation Reactions: : Combining benzyl alcohol with specific reactants to form the benzyloxy group.

  • Cyclization Reactions: : Forming the pyrido[1,2-a]pyrazine ring system.

  • Acylation Reactions: : Adding the cinnamamide moiety under controlled conditions.

Industrial Production Methods: Industrial-scale production requires optimization of the synthetic route to enhance yield and purity. Techniques include high-performance liquid chromatography (HPLC) and recrystallization to purify the compound. Reaction conditions such as temperature, solvent choice, and catalysts are optimized for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering the benzyloxy group or the pyrido[1,2-a]pyrazine ring.

  • Reduction: : Reduction reactions can affect the dioxo groups, leading to partial or complete reduction.

  • Substitution: : Various substitutions on the aromatic ring or the nitrogen atoms can be performed to introduce different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include substituted derivatives that retain the core structure but possess different functional groups, which can significantly alter their properties and applications.

Scientific Research Applications

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide finds applications in multiple scientific disciplines:

  • Chemistry: : Used as a model compound in reaction mechanism studies and to synthesize new derivatives.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the development of new materials and as a precursor for more complex molecules.

Mechanism of Action

The exact mechanism of action depends on the application:

  • Biological: : The compound may interact with specific enzymes or receptors, altering their activity. Its structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways.

  • Chemical: : Acts as a versatile intermediate in organic synthesis, where its functional groups can participate in various reactions, leading to new products.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares functional and structural motifs with several heterocyclic derivatives reported in the literature. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Reference
Target Compound Pyrido[1,2-a]pyrazine 7-Benzyloxy, 1,8-diketone, cinnamamide side chain N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, ester groups
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, benzyl, cyano, ester groups
N-(4-(6-(Benzyloxy)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)acetamid Quinoline Benzyloxy, tetrahydrofuran-yloxy, piperidinyliden
2-Methoxy-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (7e) Pyrazolo[3,4-b]pyridine Methoxybenzamide, methyl groups

Key Observations :

  • The target’s pyrido[1,2-a]pyrazine core is distinct from the tetrahydroimidazo[1,2-a]pyridine () and quinoline () systems but shares a fused bicyclic architecture.
  • The cinnamamide side chain in the target is structurally analogous to the benzamide group in but introduces extended conjugation, which may influence UV-Vis absorption and binding interactions .

Physicochemical Properties

Comparative data on yields, melting points, and solubility:

Compound Name / ID Yield (%) Melting Point (°C) Solubility Inference Reference
Target Compound N/A N/A Likely moderate (lipophilic substituents) N/A
Compound 1l 51 243–245 Low (rigid nitro/ester groups)
Compound 2d 55 215–217 Low (similar to 1l)
Compound 7e 71 118–120 Moderate (polar benzamide group)

Insights :

  • Higher yields in compounds like 7e (71%) suggest that amide-forming reactions (as in the target) may be more efficient than multi-step syntheses involving nitrophenyl or cyano groups .

Spectroscopic Profiles

Infrared (IR) and nuclear magnetic resonance (NMR) data comparisons:

Compound Name / ID IR (C=O stretch, cm⁻¹) 1H NMR (Key Signals, ppm) Reference
Target Compound ~1680 (diketone, cinnamamide) 6.3–7.5 (cinnamamide vinyl), 4.5–5.0 (benzyloxy) N/A
Compound 1l 1720 (ester), 1680 (amide) 1.2–1.4 (ester CH3), 7.5–8.2 (nitrophenyl)
Compound 7e 1640 (amide) 2.32–2.60 (CH3), 6.8–7.4 (aromatic)

Analysis :

  • The target’s diketone moiety is expected to show strong C=O stretches near 1680 cm⁻¹, similar to the amide carbonyl in 7e (1640 cm⁻¹) but distinct from ester carbonyls (1720 cm⁻¹ in 1l) .
  • The cinnamamide vinyl protons (δ 6.3–7.5 ppm) would resemble the aromatic signals in 7e (δ 7.1–7.4 ppm) but with additional deshielding due to conjugation .

Biological Activity

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrido[1,2-a]pyrazine core with a benzyloxy group and an ethyl-cinnamamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antimicrobial Properties : Compounds within this class have shown effectiveness against various pathogens, including Mycobacterium tuberculosis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Cancer Therapeutics : Similar heterocycles have been studied for their role in cancer treatment due to their ability to modulate signaling pathways.

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes:

  • Protease Inhibition : It may inhibit protease activity, which is crucial for various cellular functions and viral replication.
  • Receptor Modulation : The structural components suggest it might modulate receptors involved in inflammatory responses or cell signaling.

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindingsIC50 ValuesNotes
EvitaChem Study Investigated the synthesis and potential pharmacological properties.Not specifiedEmphasized structural relevance for drug development.
Anti-tubercular Activity Evaluated similar compounds against Mycobacterium tuberculosis; promising results were noted.IC50: 1.35 - 2.18 μMSuggests potential for further development in TB therapy.
Heterocyclic Chemistry Review Discussed various heterocycles with similar scaffolds demonstrating anti-cancer and anti-inflammatory activities.Not applicableHighlights broad biological implications of related compounds.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and what critical reaction conditions must be controlled?

  • Methodology : Employ a multi-step approach involving: (i) Benzyloxy group introduction : Use nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) to attach the benzyloxy moiety to the pyridopyrazine core . (ii) Cinnamamide coupling : Utilize EDC/HOBt-mediated amide bond formation between the ethylenediamine intermediate and cinnamic acid derivatives . (iii) Purification : Perform column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
  • Key Controls : Monitor reaction progress via TLC and optimize temperature (60–80°C) to minimize side reactions like over-oxidation .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should data be interpreted?

  • Techniques :
  • ¹H/¹³C NMR : Assign peaks for the benzyloxy group (δ ~4.8 ppm for OCH₂Ph), pyridopyrazine carbonyls (δ ~165–170 ppm), and cinnamamide vinyl protons (δ ~6.3–7.5 ppm) .
  • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error to confirm molecular formula .
  • IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bending (~3300 cm⁻¹) .
    • Validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) to resolve ambiguities .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

  • Approach : (i) Enzyme inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorogenic substrates and IC₅₀ determination . (ii) Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control . (iii) Receptor binding : Perform competitive binding assays (e.g., SPR or radioligand displacement) for GPCR targets .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

  • Strategies :
  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps to enhance efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates .
  • Reaction monitoring : Use in-situ FTIR or HPLC to detect intermediates and adjust stoichiometry dynamically .
    • Data-Driven Adjustments : Apply response surface methodology (RSM) to model variables (temperature, time, catalyst loading) and identify optimal conditions .

Q. How to resolve contradictions in NMR data during structural elucidation?

  • Case Study : If aromatic proton splitting patterns deviate from expected models: (i) Acquire 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assign overlapping signals . (ii) Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference . (iii) Cross-validate with X-ray crystallography (if crystalline) for absolute configuration .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Protocol : (i) Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites . (ii) Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinase ATP-binding pockets) using AMBER or GROMACS . (iii) QSAR Modeling : Corrogate substituent effects (e.g., benzyloxy vs. methoxy) on bioactivity using partial least squares regression .

Q. How to design in vivo pharmacokinetic studies for this compound?

  • Framework : (i) Dosing regimen : Administer orally (10–50 mg/kg) or intravenously (2–10 mg/kg) in rodent models, with plasma sampling over 24h . (ii) Analytical method : Quantify via LC-MS/MS using a stable isotope-labeled internal standard . (iii) Metabolite profiling : Identify Phase I/II metabolites using high-resolution mass spectrometry and liver microsome assays .

Data Contradiction Analysis

  • Example : Discrepancies in melting points between batches may arise from polymorphism or residual solvents.
    • Resolution : Perform DSC/TGA to distinguish polymorphs and GC-MS to quantify solvent residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide
Reactant of Route 2
Reactant of Route 2
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.